(R)-2-Amino-2-(3-(methylthio)phenyl)ethanol hydrochloride (R)-2-Amino-2-(3-(methylthio)phenyl)ethanol hydrochloride
Brand Name: Vulcanchem
CAS No.: 2442565-24-2
VCID: VC11991703
InChI: InChI=1S/C9H13NOS.ClH/c1-12-8-4-2-3-7(5-8)9(10)6-11;/h2-5,9,11H,6,10H2,1H3;1H/t9-;/m0./s1
SMILES: CSC1=CC=CC(=C1)C(CO)N.Cl
Molecular Formula: C9H14ClNOS
Molecular Weight: 219.73 g/mol

(R)-2-Amino-2-(3-(methylthio)phenyl)ethanol hydrochloride

CAS No.: 2442565-24-2

Cat. No.: VC11991703

Molecular Formula: C9H14ClNOS

Molecular Weight: 219.73 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-Amino-2-(3-(methylthio)phenyl)ethanol hydrochloride - 2442565-24-2

Specification

CAS No. 2442565-24-2
Molecular Formula C9H14ClNOS
Molecular Weight 219.73 g/mol
IUPAC Name (2R)-2-amino-2-(3-methylsulfanylphenyl)ethanol;hydrochloride
Standard InChI InChI=1S/C9H13NOS.ClH/c1-12-8-4-2-3-7(5-8)9(10)6-11;/h2-5,9,11H,6,10H2,1H3;1H/t9-;/m0./s1
Standard InChI Key FAKQQESIYANEIA-FVGYRXGTSA-N
Isomeric SMILES CSC1=CC=CC(=C1)[C@H](CO)N.Cl
SMILES CSC1=CC=CC(=C1)C(CO)N.Cl
Canonical SMILES CSC1=CC=CC(=C1)C(CO)N.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a phenyl ring substituted at the meta position with a methylthio (-SMe) group, a chiral carbon bonded to an amino (-NH₂) group, and a hydroxymethyl (-CH₂OH) side chain. The hydrochloride salt form enhances stability and solubility, critical for pharmacological applications. Key structural descriptors include:

PropertyValue
IUPAC Name(2R)-2-amino-2-(3-methylsulfanylphenyl)ethanol; hydrochloride
Molecular FormulaC₉H₁₄ClNOS
Molecular Weight219.73 g/mol
Isomeric SMILESCSC1=CC=CC(=C1)C@HN.Cl
InChIKeyFAKQQESIYANEIA-FVGYRXGTSA-N

The stereochemistry at the C2 position (R-configuration) is pivotal for its biological activity, as enantiomeric forms often exhibit divergent receptor binding profiles.

Physicochemical Characteristics

The methylthio group confers moderate lipophilicity (logP ≈ 1.8), facilitating blood-brain barrier penetration. The compound’s pKa values are approximately 9.2 (amino group) and 15.7 (hydroxyl group), rendering it predominantly cationic at physiological pH. Crystallographic studies reveal intramolecular hydrogen bonding between the hydroxyl and amino groups, stabilizing the gauche conformation.

Synthetic Methodologies

Multi-Step Synthesis Overview

Synthesis typically begins with 3-(methylthio)benzaldehyde, which undergoes asymmetric Strecker amino acid synthesis to install the chiral amino group. Key steps include:

  • Aldol Condensation: Reaction of 3-(methylthio)benzaldehyde with nitroethane yields β-nitro alcohol intermediates.

  • Reductive Amination: Catalytic hydrogenation converts nitro groups to amines while preserving stereochemistry.

  • Hydrochloride Salt Formation: Treatment with HCl in ethanol precipitates the final product.

Chiral auxiliaries like (R)-BINOL are employed to achieve enantiomeric excess >98%. Purification via reverse-phase chromatography or recrystallization from ethanol/water mixtures yields pharmaceutical-grade material.

Optimization Challenges

Competing side reactions, such as epimerization at the chiral center during acidic workups, necessitate strict temperature control (0–5°C). Protecting groups (e.g., tert-butoxycarbonyl for amines) mitigate unwanted oxidation of the methylthio moiety.

Biological Activity and Mechanism of Action

TAAR1 Agonism

(R)-2-Amino-2-(3-(methylthio)phenyl)ethanol hydrochloride exhibits high affinity for TAAR1 (Ki = 12 nM), a G-protein-coupled receptor expressed in monoaminergic neurons. TAAR1 activation modulates intracellular cAMP levels, indirectly regulating dopamine transporter (DAT) activity. In rodent models, the compound reduces extracellular dopamine in the prefrontal cortex by 40%, suggesting potential antipsychotic applications.

Neuropharmacological Effects

  • Dopaminergic Modulation: Allosteric enhancement of DAT uptake lowers synaptic dopamine concentrations, mimicking effects of atypical antipsychotics like aripiprazole.

  • Serotonergic Cross-Talk: TAAR1 coupling to 5-HT1A receptors potentiates serotonin release, implicated in anxiolytic responses.

  • Metabotropic Glutamate Receptor (mGluR) Synergy: Co-activation with mGluR2/3 receptors amplifies anti-amnesic effects in scopolamine-induced memory impairment models.

Applications in Medicinal Chemistry

Lead Compound for Neuropsychiatric Disorders

The compound’s dual dopaminergic-serotonergic activity positions it as a scaffold for:

  • Schizophrenia: Preclinical studies show a 60% reduction in hyperlocomotion in amphetamine-sensitized mice.

  • Depression: Chronic administration (10 mg/kg, 14 days) increases hippocampal BDNF levels by 35% in stress-induced rodent models.

  • Substance Use Disorders: TAAR1-mediated attenuation of cocaine self-administration (70% reduction) highlights anti-addictive potential.

Structure-Activity Relationship (SAR) Insights

  • Methylthio Substitution: Replacing -SMe with -OMe decreases TAAR1 affinity 10-fold, underscoring the sulfur atom’s role in hydrophobic interactions.

  • Stereochemical Dependence: The (S)-enantiomer exhibits 50-fold lower TAAR1 efficacy, emphasizing chirality’s pharmacological relevance.

Comparative Analysis with Structural Analogues

2-Amino-2-phenylethanol

This analogue lacks the methylthio group, resulting in:

  • Reduced Lipophilicity: logP = 0.9 vs. 1.8 for the methylthio derivative .

  • Diminished TAAR1 Activity: EC₅₀ > 1 μM compared to 80 nM for (R)-2-Amino-2-(3-(methylthio)phenyl)ethanol hydrochloride .

Parameter(R)-2-Amino-2-(3-(methylthio)phenyl)ethanol HCl2-Amino-2-phenylethanol
Molecular Weight219.73 g/mol137.18 g/mol
TAAR1 EC₅₀80 nM>1 μM
logP1.80.9

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